molecular formula C9H17BrO2 B13525269 1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane

1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane

Cat. No.: B13525269
M. Wt: 237.13 g/mol
InChI Key: NERMBCCSMCZQAK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain. The presence of a bromomethyl group and a methoxyethoxy group attached to the cyclobutane ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane can be achieved through several synthetic routes. One common method involves the bromination of a cyclobutane derivative. For example, starting with 1-(Hydroxymethyl)-1-((2-methoxyethoxy)methyl)cyclobutane, bromination can be carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution for oxidation to alcohols.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether for reduction to methyl derivatives.

Major Products

    Substitution: Formation of azide, amine, or ether derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The presence of the methoxyethoxy group can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-((2-methoxyethoxy)methyl)cyclobutane
  • 1-(Iodomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane
  • 1-(Bromomethyl)-1-((2-ethoxyethoxy)methyl)cyclobutane

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methoxyethoxymethyl)cyclobutane

InChI

InChI=1S/C9H17BrO2/c1-11-5-6-12-8-9(7-10)3-2-4-9/h2-8H2,1H3

InChI Key

NERMBCCSMCZQAK-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1(CCC1)CBr

Origin of Product

United States

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